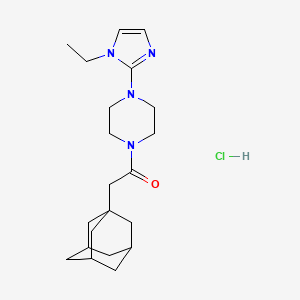
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H10FNO2 . It has a molecular weight of 195.19 .
Molecular Structure Analysis
The InChI code for “4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one” is 1S/C10H10FNO2/c11-8-3-6 (1-2-9 (8)13)7-4-10 (14)12-5-7/h1-3,7,13H,4-5H2, (H,12,14) . This indicates the presence of a pyrrolidin-2-one ring with a 3-fluoro-4-hydroxyphenyl group attached to it.Aplicaciones Científicas De Investigación
Synthesis and Characterization
"4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one" and its derivatives have been the focus of synthesis and characterization studies. For example, research by Murthy et al. (2017) detailed the synthesis of a related compound, showcasing its potential in forming stable complexes with specific targets for anti-cancer drug development (Murthy et al., 2017). Similarly, Sharma et al. (2013) synthesized a compound through a multicomponent reaction, which crystallized in a specific space group, indicating its structured molecular arrangement (Sharma et al., 2013).
Molecular Docking Studies
Caballero et al. (2011) conducted docking and QSAR studies on derivatives of the compound, identifying orientations and conformations of inhibitors against the c-Met kinase, which is significant for the development of cancer therapeutics (Caballero et al., 2011).
Targeted Protein Degradation
A study by Testa et al. (2018) explored the synthesis and properties of 3-fluoro-4-hydroxyprolines, demonstrating their binding to the VHL E3 ligase for targeted protein degradation, which is crucial for drug discovery efforts (Testa et al., 2018).
Sensing Applications
Maity and Govindaraju (2010) reported on a pyrrolidine-constrained fluoroionophore that acts as a selective chemosensor for Al(3+), showcasing the compound's potential in sensing technologies (Maity & Govindaraju, 2010).
Antioxidant Activity
Research into the antioxidant activity of related pyrrolidin-2-one derivatives has also been conducted, highlighting their potential as radical scavengers and their relevance in medicinal chemistry (Nguyen et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-6(1-2-9(8)13)7-4-10(14)12-5-7/h1-3,7,13H,4-5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYQYASGFRCQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one | |
CAS RN |
1366820-72-5 |
Source


|
| Record name | 4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2700774.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)

![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2700779.png)
![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2700780.png)
![methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2700781.png)


![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2700787.png)

![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2700792.png)

